3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione
Description
Properties
CAS No. |
62582-38-1 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-(4-butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21NO3/c1-4-5-10-20-13-8-6-12(7-9-13)16(2)11-14(18)17(3)15(16)19/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
JGDYZRUHCGMGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2(CC(=O)N(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Pathways
The compound is typically synthesized via alkylation of pyrrolidine-2,5-dione precursors with 4-butoxyphenyl halides. Key intermediates include:
-
4-Butoxyphenyl bromide or iodide for introducing the aryl group.
-
1,3-Dimethylpyrrolidine-2,5-dione as the core heterocycle.
The reaction proceeds under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Nucleophilic substitution at the pyrrolidine nitrogen facilitates the incorporation of the 4-butoxyphenyl moiety.
Optimization Parameters
Critical variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate substitution but risk side reactions. |
| Solvent Polarity | DMF > THF > Toluene | Polar solvents enhance nucleophilicity of intermediates. |
| Stoichiometry | 1.2:1 (Halide:Core) | Excess halide drives reaction completion. |
Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures precise endpoint determination.
Industrial Production Methods
Scaling Challenges
Industrial synthesis faces hurdles such as:
Process Intensification Strategies
Recent patents describe continuous-flow reactors to enhance throughput. Key advancements include:
-
Fixed-Bed Catalysts : Immobilized palladium on carbon or silica improves reusability.
-
Microwave Assistance : Reduces reaction times by 40–60% compared to conventional heating.
Catalytic Systems and Reaction Conditions
Palladium-Mediated Coupling
The patent WO2012101047A1 highlights a palladium-catalyzed approach using:
-
Ligands : DPPF (1,1′-bis(diphenylphosphino)ferrocene) or DPEphos (bis(2-diphenylphosphinophenyl)ether).
-
Solvents : 1,4-Dioxane or toluene under reflux (100–120°C).
| Component | Concentration | Role |
|---|---|---|
| Pd(OAc)₂ | 0.01–5 mol% | Facilitates cross-coupling. |
| K₃PO₄ | 3 equiv | Base for deprotonation. |
This method achieves yields >85% with >98% purity after recrystallization.
Purification Techniques
Column Chromatography
Recrystallization
-
Solvent System : Ethanol/water (4:1) at 0–4°C.
-
Yield Recovery : 70–75% with residual solvent <0.1% (w/w).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis with Ethoxy Analogues
The ethoxy analogue (3-(4-ethoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione) shares similar synthetic routes but differs in:
-
Reactivity : Butoxy’s longer alkyl chain reduces electrophilicity, requiring harsher conditions (e.g., 80°C vs. 60°C for ethoxy).
-
Solubility : Butoxy derivatives exhibit lower solubility in ethanol, necessitating THF for recrystallization.
Recent Advances and Patented Technologies
The 2012 patent WO2012101047A1 remains foundational, but emerging strategies include:
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance anticonvulsant activity by improving blood-brain barrier penetration . The butoxyphenyl group’s bulky, lipophilic nature may similarly favor CNS targeting but could reduce binding affinity compared to smaller substituents like Cl or NH₂.
- Enzyme Inhibition: The 4-aminophenyl derivative’s moderate aromatase inhibition (Ki = 1.75 μM) suggests that polar groups at the para position engage hydrogen bonding in enzyme active sites .
- Anticancer Activity: Thiazolidinone-pyrrolidinedione hybrids (e.g., Compound 1 in ) demonstrate that combining heterocyclic moieties enhances anticancer selectivity . The butoxyphenyl group’s lipophilicity could similarly improve membrane interaction in cancer cells.
Pharmacological and Pharmacokinetic Properties
Bioavailability and Lipophilicity
- For example, triazole-naphthoquinone hybrids with lipophilic groups showed improved parasite membrane penetration .
- However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization for clinical use.
Toxicity and Selectivity
- Pyrrolidine-2,5-dione derivatives with methyl groups (e.g., 1,3-dimethyl substitution) generally exhibit lower acute toxicity compared to unsubstituted analogues .
- Substituent-driven selectivity is evident in antileukemic compounds, where chloro-phenyl derivatives target leukemia cells without broad cytotoxicity .
Key Research Findings and Gaps
- Anticonvulsant Activity : Derivatives with three methylene linkers and halogenated phenyl groups (e.g., compound 9 in ) show dual efficacy in MES and 6 Hz tests . The butoxyphenyl derivative’s activity in these models remains untested.
- The butoxy analogue’s activity in this context is unknown.
- Synthetic Accessibility : Palladium-catalyzed coupling () and Claisen-Schmidt condensation () are viable routes for synthesizing such derivatives, but the butoxyphenyl group may require specialized protecting strategies.
Biological Activity
3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C16H21NO3 and a molar mass of approximately 275.35 g/mol, this compound features a unique pyrrolidine ring structure that contributes to its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by:
- Pyrrolidine Ring : Contains two methyl groups at the 1 and 3 positions.
- Butoxy Group : Attached to the phenyl ring at the 4 position.
- Carbonyl Groups : Located at the 2 and 5 positions of the pyrrolidine ring.
The structural uniqueness of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is essential for its biological activity.
Antimicrobial Properties
Preliminary studies indicate that 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Research has suggested that this compound may also possess anticancer properties . The mechanism appears to involve:
- Inhibition of Enzyme Activity : Potentially targeting enzymes involved in cancer cell proliferation.
- Receptor Binding : Interaction with specific receptors that regulate cell growth and apoptosis.
The biological activity of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione can be explained through its interaction with molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism.
- Receptor Modulation : It may bind to receptors involved in signaling pathways that control cell growth and survival.
Case Studies
A few notable studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Conducted against various bacterial strains.
- Results indicated significant inhibition zones compared to control groups.
-
Study on Anticancer Effects :
- Evaluated in vitro against cancer cell lines.
- Demonstrated dose-dependent cytotoxicity with IC50 values indicating effectiveness at low concentrations.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-4-bromophenyl-pyrrolidine-2,5-dione | Contains an amino group instead of butoxy | Exhibits distinct biological activity |
| 3-(4-Ethoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione | Ethoxy group instead of butoxy | Potentially different solubility and reactivity |
| 3-(2-bromophenyl)-pyrrolidine-2,5-dione | Bromine substitution on the phenyl ring | May show different pharmacological properties |
Future Research Directions
Further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.
- In Vivo Studies : Assessing its efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Understanding how modifications in structure can enhance or reduce biological activity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
